molecular formula C20H15ClN4O2S B2644460 N-[(4-chlorophenyl)methyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide CAS No. 443671-41-8

N-[(4-chlorophenyl)methyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide

Cat. No.: B2644460
CAS No.: 443671-41-8
M. Wt: 410.88
InChI Key: UKDCLNAVANDACB-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a thieno[3,2-d][1,2,3]triazin-3-yl moiety, and a benzamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d][1,2,3]triazin-3-yl intermediate, followed by its coupling with a chlorophenylmethyl group and a benzamide group under controlled conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure could be explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzymatic activity, alteration of signal transduction pathways, or disruption of cellular processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-chlorophenyl)methyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c21-16-7-3-13(4-8-16)11-22-19(26)15-5-1-14(2-6-15)12-25-20(27)18-17(23-24-25)9-10-28-18/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDCLNAVANDACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)N=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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